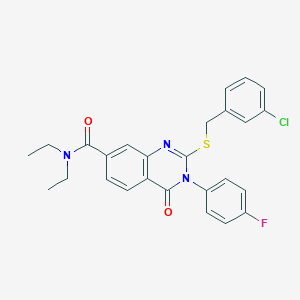

2-((3-chlorobenzyl)thio)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

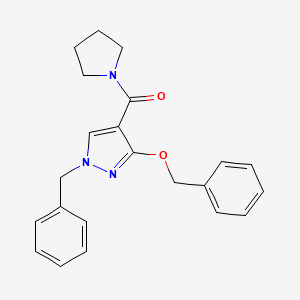

The compound is a quinazoline derivative, a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related quinazoline derivatives and their synthesis, which can provide insights into the potential properties and synthesis of the compound of interest.

Synthesis Analysis

The synthesis of quinazoline derivatives can be complex, involving multiple steps and reagents. Paper describes a one-step synthesis of 2-chloroquinazolin-4-ols using thiophosgene, which suggests that similar methods could potentially be adapted for the synthesis of the compound . The reaction proceeds via an isothiocyanate intermediate, followed by a chemoselective reaction with thiophosgene on the thiol intermediate. This method could be relevant for synthesizing the thioether moiety present in the target compound.

Molecular Structure Analysis

Quinazoline derivatives often exhibit interesting structural characteristics due to their fused bicyclic systems. Paper provides a detailed crystallographic study of a related compound, 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, which crystallizes in the monoclinic system. The study reveals the presence of intermolecular hydrogen bonds, π-π, and CH-π interactions, which contribute to the stability of the structure. These findings could be extrapolated to hypothesize about the molecular interactions and stability of the compound , given the structural similarities.

Chemical Reactions Analysis

The reactivity of quinazoline derivatives can vary depending on the substituents attached to the core structure. The synthesis methods described in papers and involve reactions with thiophosgene and various amines, which could be indicative of the types of chemical reactions that the target compound might undergo. For instance, the presence of a thioether group in the compound could influence its reactivity towards electrophiles or oxidizing agents.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, the general properties of quinazoline derivatives can be inferred. These compounds are often crystalline solids with defined melting points, and their solubility can vary depending on the nature of the substituents. The presence of chloro and fluoro substituents in the compound could affect its lipophilicity and potentially its biological activity, as seen in paper , where chloro and thiophenyl substituents contribute to the antimycobacterial activity of the synthesized compounds.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

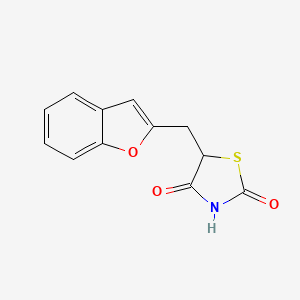

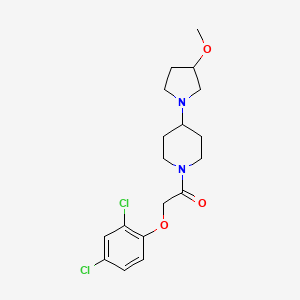

Several studies focus on the antimicrobial properties of compounds related to 2-((3-chlorobenzyl)thio)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide. One study synthesizes fluoroquinolone-based 4-thiazolidinones, demonstrating their antifungal and antibacterial activities (Patel & Patel, 2010). Another research integrates quinazolinone and 4-thiazolidinone, showing potent antibacterial and antifungal activities (Desai, Dodiya & Shihora, 2011).

Cancer Research

A significant area of research involves the potential use of quinazoline derivatives in cancer treatment. For example, a quinazolinone-based derivative has been studied for its inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, showing potent cytotoxic activity against various human cancer cell lines (Riadi et al., 2021). Additionally, compounds synthesized from similar quinazolinone derivatives have shown anti-inflammatory and analgesic properties, further highlighting their potential therapeutic applications (Farag et al., 2012).

Structural and Chemical Studies

Several studies have also been conducted on the synthesis, characterization, and structural studies of quinazolinone derivatives. These include the synthesis and antimicrobial evaluation of new quinazolinone analogs (Rajasekaran, Rajamanickam & Darlinquine, 2013) and structural studies of 3-chloro-N-(8'-quinolyl)×benzo[b]thiophene-2-carboxamide (Abbasi et al., 2011).

Antitubercular Activity

There is also research on the antitubercular properties of quinazoline derivatives. For instance, some synthesized 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides have shown promising antitubercular agents against Mycobacterium tuberculosis (Marvadi et al., 2020).

Wirkmechanismus

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Given its structural similarity to known quinazoline derivatives, it might influence pathways involving kinases or other enzymes .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

Eigenschaften

IUPAC Name |

2-[(3-chlorophenyl)methylsulfanyl]-N,N-diethyl-3-(4-fluorophenyl)-4-oxoquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClFN3O2S/c1-3-30(4-2)24(32)18-8-13-22-23(15-18)29-26(34-16-17-6-5-7-19(27)14-17)31(25(22)33)21-11-9-20(28)10-12-21/h5-15H,3-4,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWPKFRNLJERMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide](/img/structure/B3013507.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-[2-(triazol-2-yl)ethyl]piperazin-1-yl]pyrimidine](/img/structure/B3013508.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3013509.png)

![3-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one](/img/structure/B3013512.png)

![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3013513.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B3013514.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzamide](/img/structure/B3013515.png)